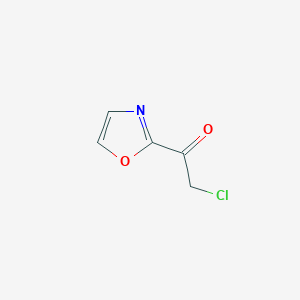

2-Chloro-1-oxazol-2-yl-ethanone

Description

Contextualization of Alpha-Haloketones and Heterocyclic Ketones in Synthetic Organic Chemistry

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. mdpi.comwikipedia.org This arrangement of functional groups imparts a unique reactivity, making them highly valuable synthons in organic synthesis. The presence of two electrophilic centers—the carbonyl carbon and the alpha-carbon bearing the halogen—allows for a diverse range of reactions with various nucleophiles. nih.gov These reactions are fundamental to the construction of more complex molecular frameworks. mdpi.com

Similarly, heterocyclic ketones, which incorporate a ketone function within or attached to a heterocyclic ring system, are pivotal intermediates in the synthesis of a vast array of organic molecules. ingentaconnect.comacs.orgacs.org Their utility spans from the creation of novel pharmaceuticals to the development of advanced materials. The reactivity of the ketone, combined with the inherent properties of the heterocyclic ring, provides a powerful tool for synthetic chemists. ingentaconnect.comcitedrive.com

Academic Significance of the Oxazole (B20620) Ring System in Chemical Synthesis

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a prominent structural motif in a multitude of natural products and synthetic compounds. nih.gov Its presence is often associated with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govpharmaguideline.com This has made the oxazole scaffold a privileged structure in medicinal chemistry and drug discovery. nih.govrsc.org

From a synthetic standpoint, the oxazole ring is a versatile component. It can participate in various chemical transformations, such as cycloaddition reactions, and can be chemically modified to introduce a range of substituents. pharmaguideline.comwikipedia.org The stability of the oxazole ring, coupled with its capacity for functionalization, makes it an attractive component in the design of complex target molecules. rsc.org

Properties

IUPAC Name |

2-chloro-1-(1,3-oxazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-3-4(8)5-7-1-2-9-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPZFHFICXLPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Trajectories and Synthetic Potential

Research Trajectories and Potential of 2-Chloro-1-oxazol-2-yl-ethanone as a Strategic Building Block

The compound 2-Chloro-1-oxazol-2-yl-ethanone emerges as a strategic building block at the intersection of alpha-haloketone and oxazole (B20620) chemistry. Its structure suggests a rich and varied reactivity profile, opening avenues for the synthesis of novel and potentially bioactive molecules. The primary research trajectory for this compound lies in its use as a precursor for more elaborate molecular architectures.

The electrophilic nature of the carbon bearing the chlorine atom makes it susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This is a common and powerful strategy in organic synthesis, and the application of this to 2-Chloro-1-oxazol-2-yl-ethanone is an active area of investigation. For instance, reaction with amines could lead to the formation of aminoketones, which are themselves valuable synthetic intermediates.

Furthermore, the ketone functionality can undergo a plethora of reactions, including reductions, additions, and condensations. These transformations, in conjunction with the reactivity of the alpha-chloro group, allow for a stepwise and controlled elaboration of the molecular structure. The combination of these reactive sites in a single, relatively simple molecule provides a powerful platform for the efficient construction of complexity.

Scope and Objectives of Research on 2-Chloro-1-oxazol-2-yl-ethanone

The primary objective of research focused on 2-Chloro-1-oxazol-2-yl-ethanone is to fully elucidate its synthetic potential. This involves a systematic investigation of its reactivity with a diverse range of reagents and under various reaction conditions. A key goal is to develop robust and efficient protocols for the synthesis of new families of compounds derived from this building block.

A significant aspect of this research is the exploration of the utility of these newly synthesized compounds. Given the established biological importance of the oxazole moiety, a major focus is on the synthesis of novel derivatives for evaluation in medicinal chemistry programs. The aim is to identify new lead compounds for the development of therapeutics.

The table below summarizes the key properties of 2-Chloro-1-oxazol-2-yl-ethanone and its isomers, which are crucial for understanding their chemical behavior and potential applications.

| Property | 2-chloro-1-(oxazol-2-yl)ethanone | 2-Chloro-1-oxazol-4-yl-ethanone | 2-chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one |

| CAS Number | 1211536-43-4 sinfoochem.com | 1216314-67-8 biosynth.com | Not specified |

| Molecular Formula | C5H4ClNO2 | C5H4ClNO2 | C6H6ClNO2 uni.lu |

| Molecular Weight | 145.54 g/mol | 145.54 g/mol | 159.57 g/mol |

| InChI Key | Not specified | Not specified | RGCCKQTUDIBYLG-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | Not specified | Not specified | CC1=C(C=NO1)C(=O)CCl uni.lu |

Established Synthetic Routes to 2-Chloro-1-oxazol-2-yl-ethanone

Traditional methods for synthesizing this target compound rely on well-established organic reactions, including direct chlorination, acylation, and cyclization strategies.

One of the most direct methods to synthesize 2-Chloro-1-oxazol-2-yl-ethanone is through the α-chlorination of a precursor, 1-(oxazol-2-yl)ethanone. This process involves the selective halogenation of the methyl group adjacent to the carbonyl. Various reagents are known to effect the α-chlorination of ketones. organic-chemistry.org

Common chlorinating agents for this transformation include:

Sulfuryl chloride (SO₂Cl₂): Often used for the chlorination of active methylene (B1212753) compounds.

N-Chlorosuccinimide (NCS): A milder reagent that can provide better selectivity, often used with a catalyst. organic-chemistry.org

Chlorine (Cl₂): Direct chlorination with chlorine gas can be effective but may lead to polychlorination and other side reactions if not carefully controlled.

The reaction typically proceeds by generating an enol or enolate intermediate from the 1-(oxazol-2-yl)ethanone, which then attacks the electrophilic chlorine source. The reactivity of the oxazole ring must be considered, as some chlorinating agents could potentially react with the heterocyclic system, especially under harsh conditions. arkat-usa.org

Table 1: Reagents for Direct α-Chlorination of Ketones

| Reagent | Conditions | Characteristics |

|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Typically in an inert solvent like dichloromethane | Can be highly reactive; may require careful temperature control. |

| N-Chlorosuccinimide (NCS) | Often requires a radical initiator or acid/base catalyst | Milder than SO₂Cl₂; can offer improved selectivity. organic-chemistry.org |

An alternative strategy involves the acylation of an oxazole ring with a chloroacetyl derivative. The Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic and heterocyclic systems. niscpr.res.in In this context, 2-lithiooxazole or a related organometallic derivative of oxazole could be reacted with chloroacetyl chloride.

The key challenge in this approach is controlling the regioselectivity. The oxazole ring has multiple positions available for substitution. semanticscholar.org Nucleophilic substitution is favored at the C-2 position, making the reaction of a 2-metalated oxazole with chloroacetyl chloride a plausible route. cutm.ac.in

The reaction can be summarized as:

Deprotonation of oxazole at the C-2 position using a strong base like n-butyllithium to form 2-lithiooxazole.

Reaction of the resulting organometallic species with chloroacetyl chloride at low temperatures to yield 2-Chloro-1-oxazol-2-yl-ethanone.

Care must be taken to avoid side reactions, such as the reaction of the highly reactive organolithium species with the carbonyl group of the chloroacetyl chloride.

The oxazole ring itself can be constructed in a manner that incorporates the desired chloroacetyl side chain. The Robinson-Gabriel synthesis and related methods are foundational for oxazole formation. cutm.ac.inpitt.edu These methods typically involve the cyclization of an α-acylamino ketone.

A potential route to 2-Chloro-1-oxazol-2-yl-ethanone via cyclization could start from an amide derived from chloroacetic acid. For instance, reacting an appropriate α-amino ketone derivative with chloroacetyl chloride would yield an N-(chloroacetyl) α-amino ketone, which could then be cyclized to form the oxazole ring.

Another prominent method is the reaction of α-haloketones with amides. cutm.ac.in To form the specific target molecule, one could envision a reaction between a 1,3-dihaloacetone derivative and an appropriate amide under conditions that favor the formation of the 2-substituted oxazole ring.

Advanced and Stereoselective Synthesis of 2-Chloro-1-oxazol-2-yl-ethanone

Modern synthetic chemistry offers more sophisticated methods that provide greater control over the reaction, particularly in terms of catalysis and selectivity.

Recent advances have focused on the development of catalytic methods for the α-chlorination of ketones, which can offer milder reaction conditions and improved selectivity. arkat-usa.org Organocatalysis has emerged as a powerful tool for enantioselective α-functionalization of carbonyl compounds. organic-chemistry.orgmdpi.com

For the synthesis of 2-Chloro-1-oxazol-2-yl-ethanone, these catalytic methods could be applied to the precursor, 1-(oxazol-2-yl)ethanone.

Phase-Transfer Catalysis: Using a chiral phase-transfer catalyst, it's possible to achieve enantioselective chlorination of ketones using simple chloride sources like NaCl. nih.gov This approach offers a green and inexpensive alternative to traditional methods.

Amine Catalysis: Chiral amines or their derivatives, such as proline amides, can catalyze the enantioselective α-chlorination of aldehydes and ketones. organic-chemistry.org These catalysts operate by forming a chiral enamine intermediate, which then reacts with an electrophilic chlorine source like NCS.

Lewis Acid Catalysis: Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used catalytically with acetyl chloride as the chlorinating agent for a mild and efficient α-chlorination of various ketones. arkat-usa.org This method is noted for its high chemo- and regioselectivity.

Table 2: Examples of Catalytic α-Chlorination Methods

| Catalyst Type | Chlorine Source | Key Features |

|---|---|---|

| Chiral Thiourea (B124793) | Sodium Chloride (NaCl) | Enantioconvergent; uses a green chlorine source. nih.gov |

| L-proline amide | N-Chlorosuccinimide (NCS) | Organocatalytic; provides high yield and enantioselectivity for aldehydes. organic-chemistry.org |

| Ceric Ammonium Nitrate (CAN) | Acetyl Chloride | Mild conditions; high chemo- and regioselectivity. arkat-usa.org |

Achieving high chemo- and regioselectivity is crucial for the efficient synthesis of 2-Chloro-1-oxazol-2-yl-ethanone, minimizing the formation of unwanted isomers and byproducts.

Regioselectivity is a primary concern when the synthesis involves the formation or substitution of the oxazole ring.

In cyclization reactions, the choice of starting materials and reaction conditions dictates the final substitution pattern of the oxazole. For example, the reaction of β-enamino ketoesters with hydroxylamine (B1172632) can lead to different regioisomeric 1,2-oxazoles depending on the reaction pathway. nih.gov A carefully designed precursor is necessary to ensure the formation of the 2-substituted oxazole.

In acylation reactions, directing the chloroacetyl group to the C-2 position is key. As mentioned, forming a 2-lithiooxazole intermediate provides a powerful method for achieving this regioselectivity. cutm.ac.in

Chemoselectivity is critical during the chlorination step. The α-carbon of the ethanone (B97240) group must be chlorinated without affecting the oxazole ring. The use of mild, selective chlorinating agents and catalytic systems is advantageous. arkat-usa.org For example, CAN-catalyzed chlorination with acetyl chloride has been shown to be highly chemoselective, avoiding nuclear halogenation on electron-rich aromatic systems, which is a relevant consideration for a heterocyclic substrate. arkat-usa.org One-pot condensation and cyclization reactions also represent an efficient strategy for controlling selectivity, reducing the number of isolation steps and potential side reactions. organic-chemistry.org

Green Chemistry Principles in the Synthesis of 2-Chloro-1-oxazol-2-yl-ethanone

The application of green chemistry principles to the synthesis of 2-Chloro-1-oxazol-2-yl-ethanone focuses on reducing the environmental impact of the chemical process. This involves the use of safer solvents, minimizing waste, and maximizing the incorporation of reactant atoms into the final product.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more benign alternatives or to eliminate the need for a solvent altogether. acs.org

Solvent-Free Conditions: Solvent-free, or solid-state, reactions represent a significant step towards greener synthesis. acs.org For reactions analogous to the formation of α-haloketones, grinding the reagents together, sometimes with a solid catalyst, can lead to high yields without any solvent. mdpi.com For instance, the halogenation of acetophenone (B1666503) derivatives has been successfully carried out by grinding the reagents in a mortar and pestle. mdpi.com Another approach involves performing reactions under microwave irradiation in the absence of a solvent, which can dramatically reduce reaction times and energy consumption. acs.orgnih.gov A gram-scale synthesis of flavoring ketones has been achieved under solvent-free conditions using a solid acid catalyst, demonstrating the industrial potential of this approach. acs.org

Alternative Media: When a solvent is necessary, alternative, greener media are preferred over conventional volatile organic compounds (VOCs).

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are characterized by their low vapor pressure, which reduces air pollution. researchgate.net Several α-haloketones have been synthesized in good to excellent yields using ionic liquids as the reaction medium. mdpi.com For example, 1-methyl-3-(4-sulfobutyl)imidazolium triflate has been used as a recyclable solvent for the halogenation of aryl ketones. mdpi.com

Water: As a solvent, water is non-toxic, non-flammable, and readily available. While organic reagents often have low solubility in water, this can sometimes be exploited to enhance reactivity through the hydrophobic effect. libretexts.org The use of an acetonitrile-water azeotrope has been explored as a recoverable reaction medium for electrochemical processes, minimizing waste. rsc.org

The following table summarizes alternative media used in analogous halogenation reactions.

| Alternative Solvent | Reactants | Product Type | Yield (%) | Reference |

| [bmim]BF4 (Ionic Liquid) | Aromatic Ketone, N-Bromosuccinimide | α-bromoketone | 74-86 | mdpi.com |

| [bmim(SO3H)][OTf] (Ionic Liquid) | Aromatic Ketone, N-Iodosuccinimide | α-iodoketone | High | mdpi.com |

| Water | Alcohol, Alkyl Halide | Ether | High | libretexts.org |

| Hexafluoro-2-propanol | Arene, Carboxylic Acid | Aryl Ketone | High | organic-chemistry.org |

Atom Economy: A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. rsc.org The Friedel-Crafts acylation, a likely method for synthesizing 2-Chloro-1-oxazol-2-yl-ethanone, traditionally uses a stoichiometric amount of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). researchgate.netorganic-chemistry.org This results in a large amount of waste, as the catalyst is consumed and must be neutralized during workup, leading to poor atom economy. researchgate.netrsc.org

Efforts to improve the atom economy of Friedel-Crafts acylation focus on developing catalytic systems where the Lewis acid can be used in smaller quantities and recycled. researchgate.net The use of solid acid catalysts like Fe-modified montmorillonite (B579905) K10 or zinc oxide (ZnO) under solvent-free conditions are promising alternatives that improve atom economy by simplifying catalyst recovery and reducing waste streams. niscpr.res.inresearchgate.net

Waste Minimization: Minimizing waste goes beyond atom economy and includes reducing or eliminating the use of auxiliary substances like solvents and separation agents. udel.eduresearchgate.netyale.edu Key strategies applicable to the synthesis of 2-Chloro-1-oxazol-2-yl-ethanone include:

Catalyst Selection: Using heterogeneous or recyclable catalysts minimizes the waste generated from spent catalysts. acs.orgresearchgate.net

Process Control: Careful control of reaction conditions such as temperature and pressure can reduce the formation of by-products. cheresources.com

Solvent Reduction: As discussed previously, employing solvent-free methods or using recyclable, non-hazardous solvents significantly cuts down on waste. rsc.org

Reagent Choice: Using reagents like trichloromethanesulfonyl chloride for chlorination can facilitate easier product purification and minimize toxic chlorinated organic waste. organic-chemistry.org

The following table outlines general strategies for waste minimization in chemical synthesis.

| Strategy | Description | Potential Impact | Reference |

| Use of Recyclable Catalysts | Employing solid-supported or phase-separable catalysts that can be reused over multiple cycles. | Reduces catalyst waste and cost. | mdpi.comresearchgate.net |

| Solvent-Free Conditions | Performing reactions by grinding or melting reactants without a solvent. | Eliminates solvent waste and simplifies purification. | acs.orgacs.org |

| Process Intensification | Using techniques like microwave or ultrasound irradiation to reduce reaction times and energy input. | Lowers energy consumption and can improve selectivity. | nih.gov |

| Purchase & Inventory Management | Buying appropriate quantities of chemicals and maintaining an accurate inventory to avoid expired and unused reagents. | Reduces the generation of unused chemical waste. | udel.eduyale.edu |

Mechanistic Investigations of 2-Chloro-1-oxazol-2-yl-ethanone Formation Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yield and selectivity. The formation of 2-Chloro-1-oxazol-2-yl-ethanone via Friedel-Crafts acylation of oxazole with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) is expected to proceed through a well-established electrophilic aromatic substitution pathway. byjus.commasterorganicchemistry.com

The proposed mechanism involves several key steps:

Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with chloroacetyl chloride to form a highly reactive acylium ion. The chlorine atom of the chloroacetyl chloride coordinates with the aluminum trichloride, making it a better leaving group. This results in the formation of a resonance-stabilized acylium ion, which acts as the electrophile. masterorganicchemistry.comyoutube.com

Electrophilic Attack: The electron-rich oxazole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. Oxazole is a heteroaromatic compound, and electrophilic substitution is expected to occur at a position where the intermediate carbocation is most stabilized. The C4 position is generally the most reactive towards electrophiles in the oxazole ring. pharmaguideline.com However, substitution at C2 is also possible, particularly if directed by the reaction conditions or the nature of the electrophile. The attack temporarily disrupts the aromaticity of the oxazole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the oxazole ring and regenerates the Lewis acid catalyst (AlCl₃), along with the formation of HCl. byjus.commasterorganicchemistry.com

Reactivity Profiles and Derivatization Chemistry of 2 Chloro 1 Oxazol 2 Yl Ethanone

Nucleophilic Substitution Reactions at the Chlorinated Carbon of 2-Chloro-1-oxazol-2-yl-ethanone

The chlorine atom alpha to the carbonyl group in 2-Chloro-1-oxazol-2-yl-ethanone is highly susceptible to nucleophilic attack. This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

In the presence of oxygen-based nucleophiles such as alcohols and phenols, 2-Chloro-1-oxazol-2-yl-ethanone is expected to undergo substitution to yield the corresponding α-alkoxy or α-aryloxy ketones. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity. The resulting products are valuable intermediates in organic synthesis. For instance, the reaction with phenols can lead to the formation of α-phenoxyketones, which are precursors to various biologically active molecules. nih.govcust.edu.tw

Table 1: Illustrative Nucleophilic Substitution with Oxygen Nucleophiles

| Nucleophile | Product Structure | Typical Conditions |

|---|---|---|

| Phenol | 2-Phenoxy-1-(oxazol-2-yl)ethanone | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

Reaction with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

Nitrogen nucleophiles, including primary and secondary amines, readily react with α-haloketones like 2-Chloro-1-oxazol-2-yl-ethanone to form α-amino ketones. researchgate.netmdpi.com These products are important building blocks for the synthesis of various nitrogen-containing heterocyclic compounds.

The reaction with hydrazine (B178648) and its derivatives is of particular importance as it can lead to the formation of hydrazones, which can be further cyclized or reduced. nih.govnih.govresearchgate.net For example, reaction with hydrazine followed by treatment with a base is a key step in the Wolff-Kishner reduction, which deoxygenates the carbonyl group.

Table 2: Illustrative Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Product Structure | Typical Conditions |

|---|---|---|

| Aniline | 2-(Phenylamino)-1-(oxazol-2-yl)ethanone | Solvent (e.g., Ethanol), Reflux |

| Hydrazine | 2-Hydrazinyl-1-(oxazol-2-yl)ethanone | Solvent (e.g., Ethanol) |

Reaction with Sulfur Nucleophiles (e.g., Thiols, Thioethers)

Due to the high nucleophilicity of sulfur compounds, thiols and thioethers react efficiently with 2-Chloro-1-oxazol-2-yl-ethanone. The reaction with thiols in the presence of a base yields α-thio ketones. A particularly significant application of this reactivity is the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with thiourea (B124793) or thioamides to form thiazole rings. nih.govresearchgate.netorganic-chemistry.orgrsc.org This reaction is a cornerstone in the synthesis of a wide array of biologically active thiazole derivatives. nih.gov

Table 3: Illustrative Nucleophilic Substitution with Sulfur Nucleophiles

| Nucleophile | Product Structure | Application/Significance |

|---|---|---|

| Thiophenol | 2-(Phenylthio)-1-(oxazol-2-yl)ethanone | Synthesis of α-thio ketones |

Mechanistic Studies of Substitution Pathways

The nucleophilic substitution reactions at the chlorinated carbon of α-haloketones have been extensively studied. The generally accepted mechanism is the SN2 pathway. The presence of the carbonyl group accelerates the reaction rate compared to simple alkyl halides. This rate enhancement is a result of several factors, including the inductive electron withdrawal by the carbonyl oxygen, which increases the partial positive charge on the α-carbon, and the stabilization of the SN2 transition state through orbital overlap with the π-system of the carbonyl group.

Computational studies have further elucidated the reaction pathways, confirming the favorability of the SN2 mechanism and providing insights into the transition state structures and activation energies.

Reactions Involving the Carbonyl Group of 2-Chloro-1-oxazol-2-yl-ethanone

The carbonyl group in 2-Chloro-1-oxazol-2-yl-ethanone is an additional site for chemical transformations, most notably reduction and, to a lesser extent, oxidation.

Carbonyl Reductions and Oxidations

Reduction: The ketone functionality can be reduced to a secondary alcohol, yielding 2-chloro-1-(oxazol-2-yl)ethanol. This transformation is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). orgsyn.orgscribd.com The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the oxazole (B20620) ring or the chlorine atom.

A more comprehensive reduction that removes the carbonyl group entirely to form a methylene (B1212753) group (a deoxygenation reaction) can be accomplished through methods like the Wolff-Kishner reduction. This reaction involves the initial formation of a hydrazone, followed by treatment with a strong base at high temperatures.

Table 4: Illustrative Carbonyl Reduction Reactions

| Reagent/Method | Product Structure | Transformation |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 2-Chloro-1-(oxazol-2-yl)ethanol | Ketone to Secondary Alcohol |

Oxidation: The oxidation of ketones is generally more challenging than that of aldehydes and requires strong oxidizing agents. youtube.comlibretexts.org A common method for the oxidation of ketones is the Baeyer-Villiger oxidation, which employs peroxy acids (like m-CPBA) to convert a ketone into an ester. libretexts.org In the case of 2-Chloro-1-oxazol-2-yl-ethanone, this would theoretically lead to the formation of an ester by inserting an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this insertion is dependent on the migratory aptitude of the neighboring groups. The oxidation of the oxazole ring itself under certain conditions is also a possibility. nih.govnih.gov

Enolization and Reactions of the Alpha-Carbon

The presence of a carbonyl group makes the adjacent carbon atom, the alpha-carbon, reactive. The protons on this carbon are acidic and can be removed by a base to form a reactive intermediate called an enolate. fiveable.me This enolate is a key intermediate in many reactions of ketones. fiveable.mechemistrysteps.com

In 2-Chloro-1-oxazol-2-yl-ethanone, the alpha-carbon is bonded to a chlorine atom. The reactivity of this position is twofold. Firstly, the acidity of the remaining alpha-proton is increased due to the electron-withdrawing effect of both the adjacent carbonyl group and the chlorine atom. This facilitates the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. chemistrysteps.comyoutube.commasterorganicchemistry.com Keto-enol tautomerism, the equilibrium between the ketone and its enol form, is a crucial aspect of its reactivity. fiveable.me

Secondly, the alpha-carbon is an electrophilic center highly susceptible to nucleophilic attack. The chlorine atom is a good leaving group, enabling a variety of nucleophilic substitution reactions. chemistrysteps.com This allows for the introduction of diverse functional groups at the alpha-position, making it a valuable precursor for more complex molecules. fiveable.me For instance, it can react with nucleophiles like sulfides or be used in elimination reactions to form α,β-unsaturated ketones. chemistrysteps.comlibretexts.org

The table below summarizes potential reactions at the alpha-carbon of 2-Chloro-1-oxazol-2-yl-ethanone with various nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Reaction Type |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Nucleophilic Substitution | |

| Alkoxide | Sodium Methoxide (NaOMe) | Nucleophilic Substitution | |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Nucleophilic Substitution | |

| Amine | Ammonia (B1221849) (NH₃) | Nucleophilic Substitution | |

| Azide | Sodium Azide (NaN₃) | Nucleophilic Substitution |

This table presents hypothetical products based on established reactivity patterns of α-halo ketones.

Transformations of the Oxazole Ring in 2-Chloro-1-oxazol-2-yl-ethanone

The oxazole ring is an aromatic heterocycle with distinct reactivity patterns, influenced by the electron-donating oxygen atom and the electron-accepting nitrogen atom. The strongly electron-withdrawing chloroacetyl substituent at the C2 position significantly modulates this inherent reactivity.

Ring-Opening Reactions and Subsequent Cyclizations

While oxazoles are aromatic, they can undergo ring-opening reactions, particularly upon attack by strong nucleophiles. pharmaguideline.comslideshare.net The C2 position of the oxazole ring is the most electron-deficient and, therefore, a primary site for nucleophilic attack. pharmaguideline.com In 2-Chloro-1-oxazol-2-yl-ethanone, the electron-withdrawing nature of the attached ketone group further enhances the electrophilicity of the C2 carbon.

Attack by a nucleophile (e.g., hydroxide or an amine) at C2 can lead to the cleavage of the C2-O1 bond, initiating a ring-opening sequence. The resulting intermediate could then potentially undergo subsequent intramolecular cyclization to form different heterocyclic systems. For example, reaction with hydrazine derivatives could lead to the formation of new five- or six-membered rings incorporating the nitrogen atoms. Such ring-opening and recyclization strategies are a powerful tool in heterocyclic chemistry for creating molecular diversity. nih.govrsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Oxazole Core

The substitution pattern on an oxazole ring is highly dependent on the electronic nature of existing substituents.

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on the oxazole ring is generally difficult because it is an electron-poor (π-deficient) heterocycle. pharmaguideline.com The reaction typically requires the presence of electron-releasing substituents to activate the ring. The chloroacetyl group at the C2 position is strongly electron-withdrawing, which further deactivates the oxazole ring towards electrophilic attack. Therefore, reactions like nitration or Friedel-Crafts acylation are not expected to proceed readily on the oxazole core of this molecule. If a reaction were forced, the order of reactivity for electrophilic attack on an oxazole is C4 > C5 > C2. pharmaguideline.com

| Position on Oxazole Ring | Reactivity towards Electrophiles (E⁺) | Reactivity towards Nucleophiles (Nu⁻) | Rationale |

| C2 | Very Low | High (potential for ring-opening) | Site of the strongly deactivating chloroacetyl group; most electron-deficient carbon. pharmaguideline.com |

| C4 | Low | Low | Deactivated by the C2 substituent. Generally the most reactive site for EAS in activated oxazoles. pharmaguideline.com |

| C5 | Low | Low | Deactivated by the C2 substituent. |

Palladium-Catalyzed Cross-Coupling Reactions at the Oxazole Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. jocpr.com For these reactions to occur on the oxazole ring, a suitable handle, typically a halide or triflate leaving group, is required at one of the ring positions (C2, C4, or C5).

2-Chloro-1-oxazol-2-yl-ethanone itself lacks a leaving group directly on the aromatic ring. However, if the oxazole ring were to be functionalized, for example, by introducing a bromine atom at the C4 or C5 position, it could serve as a substrate for various palladium-catalyzed reactions. nih.gov

Hypothetical Cross-Coupling Reactions of a Halogenated Derivative:

Suzuki-Miyaura Coupling: Reaction of a bromo-substituted derivative with a boronic acid could introduce a new aryl or vinyl group. nih.govnih.gov

Heck Coupling: Coupling with an alkene could be used to install an olefinic side chain. nih.govresearchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne would yield an alkynyl-substituted oxazole.

Buchwald-Hartwig Amination: This would allow for the formation of a C-N bond, introducing an amine substituent onto the oxazole ring.

These transformations would significantly increase the structural complexity and diversity of molecules accessible from the parent compound, demonstrating the synthetic potential of this scaffold in medicinal and materials chemistry. jocpr.com

Multi-Component Reactions (MCRs) Incorporating 2-Chloro-1-oxazol-2-yl-ethanone

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all components, are highly efficient in generating molecular complexity. bas.bg The ketone functionality in 2-Chloro-1-oxazol-2-yl-ethanone makes it a suitable candidate for participating as the carbonyl component in several named MCRs.

For instance, it could potentially be employed in a Hantzsch dihydropyridine (B1217469) synthesis . In this reaction, the ketone would condense with two equivalents of a β-ketoester and an aldehyde in the presence of ammonia.

Another possibility is its use in a Biginelli-type reaction . This would involve the acid-catalyzed condensation of the ketone, an aldehyde, and urea (B33335) (or a derivative) to produce a dihydropyrimidinone scaffold, a privileged structure in medicinal chemistry.

The Ugi four-component reaction, which combines a ketone (or aldehyde), an amine, an isocyanide, and a carboxylic acid, could also be envisioned. bas.bg The incorporation of the unique 2-chloro-1-oxazol-2-yl-ethanone scaffold into these MCRs would provide rapid access to libraries of complex, drug-like molecules.

Stereochemical Aspects of 2-Chloro-1-oxazol-2-yl-ethanone Reactivity

The alpha-carbon in 2-Chloro-1-oxazol-2-yl-ethanone is a prochiral center. Reactions at this site can have significant stereochemical implications.

If a nucleophilic substitution reaction occurs at the alpha-carbon via a direct Sₙ2 mechanism , it would proceed with inversion of stereochemistry. If one were to start with a single enantiomer of the substrate, the product would be the opposite enantiomer.

However, many reactions at the alpha-carbon of ketones proceed through a planar enol or enolate intermediate. masterorganicchemistry.comlibretexts.org The formation of this planar intermediate destroys the existing stereocenter. Subsequent reaction of the intermediate will then typically produce a racemic mixture of the two possible enantiomers, as the incoming reagent can attack from either face of the planar enolate with equal probability. libretexts.org Therefore, any reaction condition that promotes enolization, such as the use of acid or base catalysts, is likely to lead to racemization at the alpha-carbon. chemistrysteps.comyoutube.com

The ability to control the stereochemistry of the alpha-carbon is crucial in the synthesis of chiral molecules, and understanding the mechanistic pathway (Sₙ2 vs. enolate-mediated) is key to predicting and controlling the stereochemical outcome of derivatization reactions.

Applications of 2 Chloro 1 Oxazol 2 Yl Ethanone in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The inherent reactivity of the α-chloro ketone moiety in 2-Chloro-1-oxazol-2-yl-ethanone makes it an ideal starting point for the synthesis of various heterocyclic systems. The electrophilic nature of the carbon bearing the chlorine atom, coupled with the ability of the adjacent carbonyl group to activate the molecule, facilitates a range of cyclization reactions.

Construction of Fused Oxazole (B20620) Systems

While direct examples of using 2-Chloro-1-oxazol-2-yl-ethanone for the construction of fused oxazole systems are not extensively documented, the general reactivity of α-halo ketones provides a clear pathway for such transformations. One plausible approach involves the reaction with a nucleophilic species that can subsequently cyclize onto the oxazole ring. For instance, reaction with an aminophenol could lead to the formation of an intermediate that, upon cyclization, would yield a benzoxazolo[3,2-b]oxazole derivative. The reaction sequence would likely proceed through initial N-alkylation of the aminophenol followed by an intramolecular cyclization.

Synthesis of Imidazoles, Thiazoles, and Pyrazoles

The utility of α-halo ketones as precursors for five-membered heterocycles like imidazoles, thiazoles, and pyrazoles is well-established in organic synthesis.

Imidazoles: The synthesis of imidazoles can be envisioned through the reaction of 2-Chloro-1-oxazol-2-yl-ethanone with amidines or ammonia (B1221849) and an aldehyde. A notable transformation is the potential conversion of the oxazole ring itself into an imidazole (B134444) ring. rsc.orgrsc.org This process, often promoted by microwave irradiation, involves the reaction of an oxazole with an amine. rsc.org In this scenario, the oxazole acts as a synthetic equivalent of a 1,2-dicarbonyl compound, which upon reaction with an amine and a source of ammonia, can rearrange to form a substituted imidazole. This provides a unique entry to N-substituted imidazoles where the substituent is introduced from the amine reagent. rsc.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the construction of the thiazole ring, which directly utilizes α-halo ketones. chemicalbook.comijsrst.combepls.comresearchgate.net In this reaction, 2-Chloro-1-oxazol-2-yl-ethanone would be expected to react readily with a thioamide, such as thiourea (B124793) or a substituted thioamide, to afford a 2-amino-4-(oxazol-2-yl)thiazole derivative. The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration. The versatility of this method allows for the introduction of various substituents on the thiazole ring by choosing the appropriate thioamide.

Table 1: Representative Examples of Hantzsch Thiazole Synthesis with α-Halo Ketones

| α-Halo Ketone | Thioamide | Product | Yield (%) | Reference |

| 2-Chloro-1-phenylethanone | Thiourea | 2-Amino-4-phenylthiazole | ~90 | bepls.com |

| 3-Bromopentan-2,4-dione | Thiourea | 2-Amino-4-methyl-5-acetylthiazole | ~85 | General Knowledge |

| Ethyl bromopyruvate | Thiourea | Ethyl 2-amino-4-thiazolecarboxylate | >90 | organic-chemistry.org |

This table presents analogous reactions to illustrate the potential of 2-Chloro-1-oxazol-2-yl-ethanone in thiazole synthesis.

Pyrazoles: The synthesis of pyrazoles from 2-Chloro-1-oxazol-2-yl-ethanone can be achieved by reaction with hydrazine (B178648) or its derivatives. nih.govnih.govmdpi.comorganic-chemistry.org The reaction likely proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen chloride to furnish the pyrazole (B372694) ring. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles. For instance, reacting the α-chloro ketone with phenylhydrazine (B124118) would yield a 1-phenyl-3-(oxazol-2-yl)pyrazole.

Building Blocks for Polycyclic Aromatic Heterocycles

The oxazole and the newly formed heterocyclic rings can serve as scaffolds for the construction of more complex polycyclic aromatic systems. For instance, a thiazole derivative synthesized from 2-Chloro-1-oxazol-2-yl-ethanone could undergo further annulation reactions. If the starting oxazole bears an appropriate functional group, intramolecular cyclizations could lead to fused systems. Alternatively, the newly installed thiazole or pyrazole ring can be functionalized to participate in cross-coupling reactions, such as Suzuki or Heck couplings, to build larger aromatic structures.

Utility in Carbon-Carbon Bond Forming Reactions

The reactive α-chloro ketone functionality of 2-Chloro-1-oxazol-2-yl-ethanone is also a valuable handle for the formation of new carbon-carbon bonds, enabling chain elongation and the construction of sterically demanding quaternary carbon centers.

Chain Elongation via Alkylation and Acylation

The carbon atom bearing the chlorine is highly electrophilic and susceptible to nucleophilic attack by carbanions or other carbon nucleophiles. This reactivity can be harnessed for chain elongation.

Alkylation: In the presence of a suitable base, the enolate of a carbonyl compound (e.g., a malonic ester) can act as a nucleophile to displace the chloride, forming a new C-C bond. This type of reaction allows for the introduction of a variety of alkyl groups at the α-position to the carbonyl.

Acylation: Friedel-Crafts acylation of an electron-rich aromatic or heteroaromatic compound with 2-Chloro-1-oxazol-2-yl-ethanone in the presence of a Lewis acid catalyst would lead to the formation of a β-diketone derivative. This product could then serve as a versatile intermediate for the synthesis of other heterocycles, such as pyrazoles or isoxazoles.

Role in the Synthesis of Quaternary Carbon Centers

The creation of all-carbon quaternary centers is a significant challenge in organic synthesis due to steric hindrance. elsevierpure.comnih.govnih.govrsc.orgfigshare.com 2-Chloro-1-oxazol-2-yl-ethanone can serve as an electrophile in reactions designed to construct such centers. For example, the alkylation of a sterically hindered enolate with this α-chloro ketone could lead to the formation of a product with a quaternary carbon. The reaction would involve the nucleophilic attack of the enolate on the electrophilic carbon of the chloro-ketone. The success of such reactions often depends on the careful choice of substrates and reaction conditions to overcome steric repulsion.

Table 2: General Strategies for Quaternary Carbon Synthesis

| Reaction Type | Electrophile | Nucleophile | Catalyst/Conditions | Reference |

| Enolate Alkylation | Alkyl Halide | Ketone Enolate | Strong Base (e.g., LDA) | nih.gov |

| Michael Addition | α,β-Unsaturated Ketone | Organocuprate | Cu(I) salt | nih.gov |

| Diels-Alder Reaction | Dienophile | Diene | Lewis Acid | nih.gov |

This table outlines general methods that could be adapted for the use of 2-Chloro-1-oxazol-2-yl-ethanone as an electrophile.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The structural motifs present in 2-Chloro-1-oxazol-2-yl-ethanone, namely the oxazole ring and the α-chloroketone functionality, are found in various biologically active compounds, including those with applications in agriculture. While direct, large-scale use of this specific compound is not widely documented in publicly available literature, its role as a key intermediate can be inferred from the synthesis of related agrochemical compounds.

The development of novel agrochemicals is a continuous effort to overcome resistance and improve efficacy. Heterocyclic compounds, including oxazoles, are frequently investigated for their potential as scaffolds in the design of new fungicides, herbicides, and insecticides.

2-Chloro-1-oxazol-2-yl-ethanone serves as a precursor for a variety of more complex heterocyclic systems. The α-chloroketone moiety is a well-established reactive handle for the construction of other heterocyclic rings, such as thiazoles, imidazoles, and their derivatives. For instance, in a manner analogous to the Hantzsch thiazole synthesis, it can react with thioamides to yield 2,4-disubstituted thiazoles. These resulting thiazole derivatives are known to be core structures in a range of bioactive molecules.

A notable example of a structurally related compound is 2-chloro-1-(1-chlorocyclopropyl) ethanone (B97240), a key intermediate in the synthesis of the broad-spectrum triazolethione fungicide, prothioconazole (B1679736). patsnap.comgoogle.comresearchgate.net The synthesis of prothioconazole involves the reaction of this chloroethanone derivative with 1,2,4-triazole. researchgate.netgoogle.com This highlights the industrial relevance of chloroethanone intermediates in producing highly effective fungicides. While not a direct application of 2-Chloro-1-oxazol-2-yl-ethanone, it underscores the potential of this class of compounds in agrochemical synthesis.

Furthermore, patent literature describes various hydroximoyl-heterocycle derivatives containing oxazole moieties as potent fungicide active agents. google.com The synthesis of such complex molecules often relies on the availability of versatile building blocks like 2-Chloro-1-oxazol-2-yl-ethanone.

Table 1: Examples of Agrochemicals Synthesized from Chloroethanone Intermediates

| Agrochemical | Intermediate | Type of Agrochemical |

| Prothioconazole | 2-chloro-1-(1-chlorocyclopropyl) ethanone | Fungicide |

| Hypothetical Thiazole-based Fungicide | 2-Chloro-1-oxazol-2-yl-ethanone | Fungicide |

| Hypothetical Imidazole-based Herbicide | 2-Chloro-1-oxazol-2-yl-ethanone | Herbicide |

This table includes a known example and hypothetical applications to illustrate the potential of the title compound based on established chemical principles.

The application of oxazole-containing compounds extends beyond the life sciences into the realm of materials science. The oxazole nucleus is a component of various organic molecules developed for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators. The inherent electronic properties and rigidity of the oxazole ring make it an attractive moiety for incorporation into functional materials.

2-Chloro-1-oxazol-2-yl-ethanone can serve as a starting material for the synthesis of more elaborate oxazole-based systems designed for materials applications. The chloroacetyl group allows for facile derivatization through nucleophilic substitution reactions, enabling the attachment of other functional groups or polymerization handles. For example, reaction with a suitable phenol (B47542) could introduce a moiety that enhances thermal stability or tunes the photophysical properties of the resulting molecule.

While specific examples detailing the use of 2-Chloro-1-oxazol-2-yl-ethanone as a precursor for advanced materials are not prevalent in the literature, the general importance of substituted oxazoles in this field suggests a potential, yet underexplored, avenue for its application.

Methodological Contributions to Synthetic Organic Chemistry

The reactivity of 2-Chloro-1-oxazol-2-yl-ethanone makes it a useful tool for the development of new synthetic methodologies. The presence of two distinct reactive sites—the electrophilic carbon of the chloromethyl group and the potentially nucleophilic nitrogen of the oxazole ring (after deprotonation)—allows for a range of chemical transformations.

Organic chemists can utilize this compound to explore novel cyclization reactions, multicomponent reactions, and the synthesis of diverse heterocyclic libraries. The α-chloroketone functionality is particularly versatile. It can undergo:

Nucleophilic Substitution: Reaction with a wide array of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to introduce new functional groups.

Favorskii Rearrangement: Under basic conditions, α-haloketones can rearrange to form carboxylic acid derivatives.

Darzens Condensation: Reaction with a carbonyl compound in the presence of a base to form an α,β-epoxy ketone (a glycidic ester).

These well-established reactions, when applied to a substrate like 2-Chloro-1-oxazol-2-yl-ethanone, can lead to the efficient construction of complex molecules with the oxazole core intact. The development of new protocols using this building block can contribute to the broader toolkit of synthetic organic chemistry, enabling the synthesis of novel compounds for various applications.

Based on a comprehensive review of available scientific literature, there is currently no specific research published that focuses on the theoretical and computational chemistry of 2-Chloro-1-oxazol-2-yl-ethanone. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The specified sections and subsections require in-depth data from studies that have not been conducted or published for this particular compound. These include:

Density Functional Theory (DFT) Calculations: No published studies on the ground state properties of 2-Chloro-1-oxazol-2-yl-ethanone using DFT were found.

Molecular Electrostatic Potential (MEP) Mapping: There is no available research that details the MEP map for this compound.

Conformational Analysis and Molecular Dynamics Simulations: A search for conformational analyses or molecular dynamics simulations specific to 2-Chloro-1-oxazol-2-yl-ethanone yielded no results.

Reaction Mechanism Elucidation and Transition State Modeling: Computational predictions of reactivity, selectivity, or the energetic landscape of transformations involving this compound are not available in the current body of scientific literature.

Therefore, in the absence of the necessary foundational research, this article cannot be generated.

Theoretical and Computational Chemistry Studies on 2 Chloro 1 Oxazol 2 Yl Ethanone

Quantitative Structure-Reactivity Relationships (QSRR) for 2-Chloro-1-oxazol-2-yl-ethanone Derivatives (focus on reaction rates/selectivity)

Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful computational tools used to correlate the structural properties of a series of chemical compounds with their reactivity. nih.gov For derivatives of 2-Chloro-1-oxazol-2-yl-ethanone, QSRR models can be developed to predict reaction rates and selectivity in various chemical transformations. This is particularly relevant for reactions involving the α-chloro-ketone moiety, a versatile functional group in organic synthesis.

A hypothetical QSRR study on a series of 2-Chloro-1-oxazol-2-yl-ethanone derivatives, substituted at the oxazole (B20620) ring, could focus on a nucleophilic substitution reaction at the carbon atom bearing the chlorine. The goal would be to understand how different substituents (R) on the oxazole ring influence the rate of this substitution.

The general workflow for such a study would involve:

Defining a Training Set: A series of derivatives of 2-Chloro-1-oxazol-2-yl-ethanone with different substituents (e.g., -CH₃, -OCH₃, -NO₂, -F) at various positions on the oxazole ring would be defined.

Calculating Molecular Descriptors: For each derivative, a set of theoretical molecular descriptors would be calculated using computational chemistry methods. These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors: These describe the electron distribution, such as Mulliken charges on specific atoms (e.g., the carbonyl carbon and the α-carbon), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally suggests greater susceptibility to nucleophilic attack.

Steric Descriptors: These account for the size and shape of the molecule and substituents, which can affect the accessibility of the reaction center.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Developing the QSRR Model: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the calculated descriptors to the experimentally measured (or theoretically calculated) reaction rates (often as log(k), where k is the rate constant).

The resulting QSRR equation might take the form: log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where 'c' represents the coefficients determined from the regression analysis. Such a model provides insights into the reaction mechanism. For instance, a significant positive coefficient for a descriptor related to the positive charge on the carbonyl carbon would suggest that more electron-withdrawing substituents, which increase this positive charge, accelerate the reaction.

The predictive power of the QSRR model can then be used to estimate the reactivity of new, yet-to-be-synthesized derivatives, guiding experimental efforts toward compounds with desired reactivity profiles. nih.gov

Table 1: Illustrative QSRR Data for Nucleophilic Substitution of 2-Chloro-1-oxazol-2-yl-ethanone Derivatives

| Substituent (R) | LUMO Energy (eV) | Mulliken Charge on C=O Carbon | Steric Parameter (Es) | Predicted log(k) |

| -H | -1.54 | +0.45 | 0.00 | -4.50 |

| 5-CH₃ | -1.49 | +0.43 | -1.24 | -4.85 |

| 5-OCH₃ | -1.41 | +0.41 | -0.55 | -5.10 |

| 5-NO₂ | -1.82 | +0.51 | -2.52 | -3.20 |

| 4-F | -1.65 | +0.48 | -0.46 | -4.15 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of a QSRR analysis.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are indispensable for predicting and interpreting the spectroscopic properties of molecules like 2-Chloro-1-oxazol-2-yl-ethanone. nih.govresearchgate.net These computational methods allow for the calculation of various spectra, which can be compared with experimental data to confirm molecular structures. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov For 2-Chloro-1-oxazol-2-yl-ethanone, key predicted vibrations would include:

Carbonyl (C=O) Stretch: This is a strong, characteristic absorption. Theoretical calculations can predict how its frequency shifts based on the electronic environment. For α-chloro ketones, this peak is typically found at a higher wavenumber (around 1725-1750 cm⁻¹) compared to simple alkyl ketones (1715 cm⁻¹). libretexts.org

C-Cl Stretch: The stretching vibration for the carbon-chlorine bond.

Oxazole Ring Vibrations: Characteristic stretching and bending modes associated with the C=N, C-O, and C=C bonds within the heterocyclic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a common application of DFT. acs.orgyoutube.com The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). youtube.com

For 2-Chloro-1-oxazol-2-yl-ethanone, key predictions would include:

¹H NMR: The chemical shift of the proton on the chloromethyl group (-CHCl-) would be significantly downfield due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. Protons on the oxazole ring would have distinct chemical shifts based on their position relative to the nitrogen and oxygen atoms.

¹³C NMR: The chemical shifts for the carbonyl carbon (C=O) and the α-carbon (-CHCl-) would be highly characteristic. The carbonyl carbon of a ketone typically appears far downfield (around 190-220 ppm). youtube.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can help identify the λₘₐₓ values associated with transitions like n → π* (involving the carbonyl group's non-bonding electrons) and π → π* (involving the oxazole ring's pi system).

By comparing these theoretically predicted spectra with experimental results, chemists can gain a high degree of confidence in the structural assignment of newly synthesized molecules. scielo.br

Table 2: Comparison of Hypothetical Experimental and Theoretically Predicted Spectroscopic Data for 2-Chloro-1-oxazol-2-yl-ethanone

| Spectroscopic Feature | Theoretical Prediction (DFT/B3LYP) | Hypothetical Experimental Value |

| IR Frequency (cm⁻¹) | ||

| C=O Stretch | 1745 | 1742 |

| C-Cl Stretch | 780 | 775 |

| ¹H NMR Chemical Shift (δ, ppm) | ||

| -CHCl- | 4.85 | 4.82 |

| Oxazole H-4 | 7.30 | 7.28 |

| Oxazole H-5 | 8.15 | 8.12 |

| ¹³C NMR Chemical Shift (δ, ppm) | ||

| C=O | 192.5 | 192.1 |

| -CHCl- | 45.2 | 44.9 |

| Oxazole C-4 | 128.9 | 128.7 |

| Oxazole C-5 | 155.4 | 155.0 |

Note: The data in this table is hypothetical and for illustrative purposes. The theoretical values are representative of what might be obtained from a DFT calculation.

Advanced Analytical Techniques in the Research of 2 Chloro 1 Oxazol 2 Yl Ethanone and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of 2-Chloro-1-oxazol-2-yl-ethanone and its derivatives, offering unparalleled accuracy in mass measurement. nih.gov This technique, often coupled with liquid chromatography (LC) or gas chromatography (GC), allows for the determination of the elemental composition of the parent molecule and its fragments with high confidence. nih.gov The high mass resolution can differentiate between isobaric compounds—molecules that have the same nominal mass but different elemental formulas—which is crucial for unambiguous peak assignment in complex reaction mixtures. nih.gov

In the context of synthesizing 2-Chloro-1-oxazol-2-yl-ethanone, HRMS is vital for both reaction monitoring and final product elucidation. During the synthesis, aliquots of the reaction mixture can be analyzed to track the consumption of reactants and the formation of intermediates and the final product. The exact mass measurements provided by HRMS help in identifying potential byproducts, thereby aiding in the optimization of reaction conditions. For the final product, HRMS provides definitive confirmation of its elemental composition, a critical piece of data for structural verification. For instance, LC coupled to a time-of-flight (TOF) mass analyzer can provide accurate mass measurements below 2 mDa, confirming the elemental composition of various fragments. nih.gov

Table 1: Illustrative HRMS Data for 2-Chloro-1-oxazol-2-yl-ethanone

| Ion | Elemental Composition | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |

| [M+H]⁺ | C₅H₅ClNO₂ | 146.00033 | 146.00015 | -1.23 |

| [M+Na]⁺ | C₅H₄ClNNaO₂ | 167.98227 | 167.98210 | -1.01 |

Note: The data in this table is illustrative and intended to represent typical HRMS results.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like 2-Chloro-1-oxazol-2-yl-ethanone in solution. researchgate.netmmu.ac.uk While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the protons and carbons, advanced 2D NMR techniques are often required for unambiguous assignment, especially for complex heterocyclic systems. ipb.ptresearchgate.net

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity within the molecule.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the oxazole (B20620) ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons (like the carbonyl carbon and C2 of the oxazole ring) and for piecing the different fragments of the molecule together, such as connecting the chloroacetyl group to the oxazole ring.

Furthermore, Solid-State NMR (ssNMR) can be used to study the compound in its crystalline form. Techniques like ¹³C{¹⁴N} Rotational-Echo Double-Resonance (RESPDOR) can function as an "attached nitrogen test," providing a 1D ¹⁴N-filtered ¹³C spectrum. iastate.edu This would unequivocally identify the carbon atoms directly bonded to the nitrogen in the oxazole ring, aiding in the differentiation of potential isomers. iastate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-1-oxazol-2-yl-ethanone

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| C=O | - | ~185 | H-6 |

| CH₂Cl (H-6) | ~4.8 | ~45 | C=O, C2 |

| C2 | - | ~160 | H-4, H-5, H-6 |

| C4 (H-4) | ~7.2 | ~128 | C2, C5 |

| C5 (H-5) | ~8.0 | ~140 | C2, C4 |

Note: The data is predicted based on known values for similar oxazole and chloroethanone structures. Actual values may vary. rsc.orgchemicalbook.comchemicalbook.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and crystal packing. nih.gov For 2-Chloro-1-oxazol-2-yl-ethanone, which is achiral, single-crystal X-ray diffraction would provide an unambiguous confirmation of its molecular structure, bond lengths, and bond angles.

The process involves growing a suitable single crystal of the compound, which can sometimes be a challenge for small organic molecules. nih.gov Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This technique provides irrefutable evidence of the connectivity, confirming, for example, that the chloroacetyl group is attached to the nitrogen atom of the oxazole ring.

Analysis of the crystal structure also reveals how the molecules are arranged in the solid state. This crystal packing information is governed by intermolecular forces such as dipole-dipole interactions, van der Waals forces, and potentially weak hydrogen bonds. irjweb.com Understanding these interactions is important in solid-state chemistry and materials science. In cases where crystallization is difficult, co-crystallization with a "crystallization chaperone" can be a successful strategy to obtain high-quality crystals suitable for X-ray analysis. nih.gov

Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are the workhorse techniques for assessing the purity of 2-Chloro-1-oxazol-2-yl-ethanone and for monitoring the progress of its synthesis. sigmaaldrich.com The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte and other components in the mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. mdpi.com Given its structure, 2-Chloro-1-oxazol-2-yl-ethanone is likely amenable to GC-MS analysis. This method provides excellent separation of components in a mixture and, when coupled with a mass spectrometer, allows for their identification. nih.govcromlab-instruments.es It is particularly effective for identifying and quantifying residual solvents or volatile starting materials, thus serving as a powerful tool for purity assessment. researchgate.net Different GC columns with varying polarities can be used to optimize the separation of isomers and structural analogs. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers greater versatility, as it can analyze a much broader range of compounds, including those that are non-volatile or thermally labile. nih.gov For reaction monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product in real-time. researchgate.net By developing a suitable method, one can quantify the purity of the final product, often achieving low limits of detection in the picogram range. nih.gov Two-dimensional LC (2D-LC) can be employed to resolve highly complex samples, reducing matrix effects and increasing the confidence of peak identification. chromatographyonline.com

Table 3: Comparison of Typical Chromatographic Methods for Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Principle | Separation in the gas phase based on volatility and interaction with a stationary phase. | Separation in the liquid phase based on partitioning between mobile and stationary phases. |

| Typical Column | Capillary column (e.g., TG-5SilMS, similar to 5% diphenyl/95% dimethyl polysiloxane). cromlab-instruments.es | Reversed-phase column (e.g., C18). nih.gov |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | Solvent gradient (e.g., Acetonitrile/Water). |

| Ionization | Electron Ionization (EI). nih.gov | Electrospray Ionization (ESI). nih.gov |

| Applicability | Volatile, thermally stable compounds. | Wide range of polarities, non-volatile compounds. |

| Primary Use | Purity analysis, residual solvent detection. | Reaction monitoring, quantitative purity analysis. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization in Reaction Pathways

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. mmu.ac.uk These techniques are particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. chemmethod.com

For the synthesis of 2-Chloro-1-oxazol-2-yl-ethanone, IR spectroscopy can be used to track key transformations. The characteristic stretching frequencies of specific bonds act as a diagnostic signature. For example, the formation of the ketone product would be confirmed by the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretch.

Carbonyl (C=O) stretch: A strong, sharp peak typically appears in the region of 1700-1750 cm⁻¹. Its exact position can be influenced by conjugation and the electronegativity of adjacent atoms.

C-Cl stretch: This bond typically shows an absorption in the fingerprint region, usually between 600-800 cm⁻¹.

Oxazole ring vibrations: The C=N and C=C stretching vibrations within the oxazole ring would appear in the 1500-1650 cm⁻¹ region. chemmethod.com The C-O-C stretching of the ring would also produce characteristic bands.

By comparing the IR spectra of the starting materials, reaction intermediates, and the final product, a chemist can effectively follow the reaction pathway and confirm the introduction and modification of key functional groups.

Table 4: Key IR Absorption Frequencies for 2-Chloro-1-oxazol-2-yl-ethanone

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Ketone (C=O) | Stretch | 1720 - 1740 | Strong |

| Alkyl Halide (C-Cl) | Stretch | 650 - 750 | Medium to Strong |

| Oxazole Ring (C=N) | Stretch | 1620 - 1680 | Medium |

| Oxazole Ring (C=C) | Stretch | 1550 - 1610 | Medium |

| Oxazole Ring (C-O-C) | Asymmetric Stretch | 1230 - 1270 | Strong |

Note: Frequencies are approximate and can vary based on the specific molecular environment.

Emerging Research Directions and Future Perspectives on 2 Chloro 1 Oxazol 2 Yl Ethanone

Development of Novel and More Efficient Synthetic Routes

The synthesis of 2-Chloro-1-oxazol-2-yl-ethanone likely relies on established methods for the formation of α-haloketones and the construction of the oxazole (B20620) ring. However, significant opportunities exist for the development of more efficient and sustainable synthetic protocols.

Another promising avenue is the exploration of catalytic methods. Metal-catalyzed cross-coupling reactions, for example, could be adapted to form the core structure. A hypothetical route could involve the coupling of a 2-halooxazole with a suitable acetyl-containing building block under palladium or copper catalysis. The development of such methods would not only improve efficiency but also enhance the modularity of the synthesis, allowing for the facile introduction of diverse substituents on the oxazole ring.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to 2-Chloro-1-oxazol-2-yl-ethanone

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Friedel-Crafts Acylation | Direct introduction of the acetyl group. | Harsh conditions, potential for side reactions. |

| Reaction of 2-Lithiooxazole | Direct C-C bond formation. | Requires cryogenic temperatures, sensitive reagent. |

| Metal-Catalyzed Cross-Coupling | High efficiency and modularity. | Catalyst cost and removal, optimization required. |

| From Oxazole-2-carboxylic acid | Readily available starting material. | Multi-step process, potential for low yield. |

Exploration of Unconventional Reactivity Modes for the Oxazolyl-ethanone Scaffold

The inherent reactivity of the α-chloro ketone moiety in 2-Chloro-1-oxazol-2-yl-ethanone makes it a versatile building block for further chemical transformations. The electrophilic carbon atom adjacent to the carbonyl group is susceptible to nucleophilic attack, providing a handle for the introduction of a wide range of functional groups.

Beyond standard nucleophilic substitution reactions, future research could delve into more unconventional reactivity modes. For example, the compound could serve as a precursor for the generation of reactive intermediates, such as oxazol-2-yl-substituted ketenes or ylides. These intermediates could then participate in cycloaddition reactions or rearrangements to construct more complex molecular architectures.

The oxazole ring itself can also participate in various reactions. While generally aromatic, oxazoles can undergo Diels-Alder reactions, acting as dienes, which could be exploited for the synthesis of novel pyridine (B92270) derivatives. nih.gov The electronic interplay between the oxazole ring and the chloroacetyl substituent may modulate this reactivity in interesting and potentially useful ways.

Integration into Flow Chemistry and Continuous Synthesis Protocols

The transition from batch to continuous flow manufacturing is a major trend in modern chemistry, offering advantages in terms of safety, efficiency, and scalability. researchgate.netuc.pt The synthesis of 2-Chloro-1-oxazol-2-yl-ethanone and its derivatives is well-suited for adaptation to flow chemistry protocols.

The synthesis of α-haloketones, which can be hazardous in batch processes due to the use of reactive intermediates like diazomethane, has been successfully and safely implemented in continuous flow systems. acs.orgnih.govacs.orgcapes.gov.br A multi-step flow synthesis could be designed to generate 2-Chloro-1-oxazol-2-yl-ethanone in a continuous manner, minimizing the handling of hazardous reagents and allowing for precise control over reaction parameters. This would not only enhance the safety and efficiency of the synthesis but also facilitate its scale-up for potential industrial applications.

Furthermore, subsequent reactions of 2-Chloro-1-oxazol-2-yl-ethanone with various nucleophiles could also be performed in a continuous flow setup, enabling the rapid generation of a library of derivatives for screening in various applications.

Potential as a Modular Component in Supramolecular Chemistry (excluding material properties)

Oxazole-containing molecules have been utilized as building blocks in the construction of complex supramolecular assemblies. acs.orgfigshare.comnih.govtum.de The defined geometry and potential for non-covalent interactions make the oxazole ring an attractive motif for crystal engineering and the design of molecular scaffolds.

2-Chloro-1-oxazol-2-yl-ethanone, with its reactive chloroacetyl group, offers a unique opportunity to function as a modular component in supramolecular chemistry. The chloroacetyl handle can be used to covalently link the oxazole unit to other molecular components, forming larger, well-defined structures. For example, reaction with molecules containing thiol or amine groups would allow for the programmed assembly of complex architectures.

The ability to introduce a variety of functionalities through the chloroacetyl group, combined with the inherent properties of the oxazole ring, makes this compound a potentially valuable tool for the bottom-up construction of intricate molecular systems. Researchers have explored the use of N-substituted azole-containing amino acids as building blocks for cyclopeptides, and similar strategies could be envisioned for this compound. nih.gov

Addressing Synthetic Challenges and Enhancing Sustainability in Production

A key focus of future research will be to address the synthetic challenges associated with 2-Chloro-1-oxazol-2-yl-ethanone and to develop more sustainable production methods. This aligns with the broader principles of green chemistry, which aim to minimize the environmental impact of chemical processes. ijpsonline.comnih.govresearchgate.net

One of the primary challenges is likely the selective and efficient introduction of the chlorine atom at the α-position of the ketone. Traditional methods can lead to over-halogenation or other side reactions. The development of milder and more selective chlorinating agents or catalytic methods would be a significant advancement.

The table below outlines some potential green chemistry approaches for the synthesis of related oxazole derivatives.

Table 2: Potential Green Chemistry Approaches for Oxazole Synthesis

| Green Chemistry Approach | Description | Potential Benefit for 2-Chloro-1-oxazol-2-yl-ethanone Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times and energy consumption. |

| Ultrasound-Mediated Synthesis | Application of ultrasonic waves to enhance reactivity. | Improved yields and milder reaction conditions. |

| Catalysis | Use of catalysts to improve efficiency and selectivity. | Reduced waste and increased atom economy. |

| Flow Chemistry | Continuous processing of reactions in microreactors. | Enhanced safety, scalability, and control. |

| Use of Greener Solvents | Replacement of hazardous organic solvents with alternatives like water or ionic liquids. | Reduced environmental impact and improved safety. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-oxazol-2-yl-ethanone in academic research?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving oxazole derivatives. For example, phenacyl bromide intermediates (e.g., 4-chlorophenacylbromide) can react with heterocyclic precursors under reflux conditions with catalysts like potassium carbonate in DMF . Hydrazine hydrate and acetyl acetone have also been used in analogous heterocyclic syntheses to form oxazole rings .

Q. What safety protocols should be followed when handling 2-Chloro-1-oxazol-2-yl-ethanone?

- Methodological Answer : Use nitrile rubber gloves (12–15 mil thickness) to prevent skin penetration and wear sealed goggles for eye protection . In case of inhalation, relocate to fresh air and administer oxygen if necessary. For spills, absorb with inert materials like diatomite and neutralize with appropriate agents . Always consult Safety Data Sheets (SDS) for compound-specific hazards .

Q. How can the purity of 2-Chloro-1-oxazol-2-yl-ethanone be validated during synthesis?